2-Chlorododecanal
Description
2-Chlorododecanal is a chlorinated aliphatic aldehyde with the molecular formula C₁₂H₂₃ClO. Structurally, it consists of a 12-carbon chain (dodecanal) with a chlorine atom substituted at the second carbon and an aldehyde functional group at the terminal position. This compound is frequently utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pheromones and chiral molecules.
In and , a derivative of this compound, specifically (R)-12-(benzyloxy)-2-chlorododecanal, was synthesized via oxidation and subsequent functionalization. Key characterization data include:
- ¹H NMR (500 MHz, CDCl₃): δ 9.49 (s, 1H, aldehyde proton), 4.51 (s, 3H, benzyloxy group), and 1.28 (s, 22H, aliphatic chain) .
- GCMS: m/z = 325.30 (calculated [M+1] = 325.19) .
- Optical Rotation: [α]²⁵D = +13.4° (CHCl₃) .
The benzyloxy group at position 12 enhances solubility in organic solvents, making this derivative particularly useful in multistep syntheses, such as the preparation of disparlure enantiomers for pheromone studies .
Properties
CAS No. |
16486-86-5 |
|---|---|
Molecular Formula |
C12H23ClO |
Molecular Weight |
218.76 g/mol |
IUPAC Name |
2-chlorododecanal |
InChI |
InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h11-12H,2-10H2,1H3 |
InChI Key |
IPBDZMSRGQIGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
Property Comparison :
Key Findings :
- The aldehyde group in this compound facilitates nucleophilic additions, whereas the alcohol in Compound 24 participates in esterification or protection/deprotection strategies.
- The extended chain and alkyne in Compound 24 introduce steric hindrance, reducing reactivity compared to the shorter, linear this compound derivative .
Dodecanal (Parent Compound)
Structural Differences :
- Absence of chlorine at position 2.
Property Comparison :
Key Findings :
- The chlorine atom in this compound increases the electrophilicity of the aldehyde group, accelerating reactions like nucleophilic additions.
- The benzyloxy group in the derivative improves solubility in nonpolar solvents compared to unmodified dodecanal .
Research Implications
- Synthetic Utility : The chlorine substituent in this compound derivatives enhances regioselectivity in pheromone synthesis, as seen in .
- Structural Modifications : Adding functional groups (e.g., benzyloxy) tailors physicochemical properties for specific reaction conditions .
Notes:
- Further studies are needed to quantify boiling points, melting points, and quantitative reactivity metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
